disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
Description
Systematic IUPAC Name Analysis
The IUPAC name reflects the compound’s stereochemistry and functional groups:
- Stereochemistry: Four stereocenters in the ribose moiety (2R,3S,4R,5R).
- Adenine: A purine base with an amino group at position 6 and a keto group at position 2.
- Phosphate group: Esterified to the 5′-hydroxyl of ribose.
- Disodium salt: Counterions neutralize the phosphate’s negative charge.
Corrected Name: disodium [(2R,3S,4R,5R)-5-(6-amino-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate heptahydrate
Molecular Formula and Structural Representation
Anhydrous Form:
| Component | Formula |
|---|---|
| Organic core | C₁₀H₁₄N₅O₇P |
| Sodium counterions | Na₂ |
| Total (anhydrous) | C₁₀H₁₂N₅Na₂O₇P |
| Molecular weight | 391.19 g/mol |
Heptahydrate:
| Component | Formula |
|---|---|
| Hydration | 7H₂O |
| Total (heptahydrate) | C₁₀H₁₂N₅Na₂O₇P·7H₂O |
| Molecular weight | 391.19 + 126.11 = 517.30 g/mol (estimated) |
Structural Features:
- Ribose: A five-membered ring with hydroxyl groups at positions 2′, 3′, and 5′.
- Adenine: A bicyclic purine base linked via β-N9-glycosidic bond to ribose.
- Phosphate group: Esterified to the 5′-OH of ribose.
3D Conformation:
The ribose adopts a C3′-endo puckering, characteristic of nucleotides in RNA .
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALAQXNWUYYQU-HCPZZMJLSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N4Na2O15P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5’-Inosinate hydrate(2:1:7) typically involves the phosphorylation of inosine. The process includes the reaction of inosine with phosphoryl chloride in the presence of a base, followed by neutralization with sodium hydroxide to form the disodium salt. The compound is then crystallized from an aqueous solution to obtain the heptahydrate form .
Industrial Production Methods: Industrial production of Sodium 5’-Inosinate hydrate(2:1:7) involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The inosine produced is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt. The final product is purified and crystallized to obtain the heptahydrate form .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its labile phosphate ester bonds and glycosidic linkage.
| Conditions | Reaction Site | Products | References |
|---|---|---|---|
| Acidic (pH < 3) | Phosphate ester bond | [(2R,3S,4R,5R)-5-(6-oxo-1H-purin-9-yl)oxolane-2,3,4-triyl]methanol + H₃PO₄ | |
| Basic (pH > 10) | Glycosidic bond | 6-oxopurine + [(2R,3S,4R)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Hydrolysis rates depend on temperature and ionic strength, with the phosphate group exhibiting greater stability in neutral aqueous solutions.
Substitution Reactions
The hydroxyl groups on the ribose moiety and phosphate group participate in nucleophilic substitution.
Phosphorylation of the primary alcohol group on the ribose has been achieved using phosphoryl chloride, forming triphosphate derivatives under controlled anhydrous conditions .
Oxidation Reactions
The purine base and ribose hydroxyl groups are susceptible to oxidation.
| Oxidizing Agent | Reaction Site | Product | Conditions |
|---|---|---|---|
| KMnO₄ (aqueous) | Purine C6 carbonyl | 6,8-dioxopurine derivative | 50°C, 2 h |
| H₂O₂ (acidic) | Ribose C2/C3 hydroxyl | Ketone or carboxylic acid derivatives | 37°C, 24 h |
Oxidation of the ribose moiety can alter the compound’s conformation, impacting its biological activity.
Enzyme-Mediated Reactions
As a nucleotide analog, this compound interacts with enzymes involved in nucleotide metabolism:
-
Kinases :
Phosphotransferases catalyze the addition of phosphate groups to the ribose hydroxyls, forming triphosphate analogs. These derivatives act as competitive inhibitors in ATP-dependent processes. -
Phosphatases :
Enzymatic cleavage of the phosphate group regenerates the nucleoside form, [(2R,3S,4R,5R)-5-(6-oxo-1H-purin-9-yl)oxolane-2,3,4-triyl]methanol, which may re-enter purine salvage pathways.
Coordination Chemistry
The phosphate group and purine N7 atom act as ligands for metal ions:
| Metal Ion | Coordination Site | Application |
|---|---|---|
| Mg²⁺ | Phosphate oxygen | Stabilizes tertiary structure in assays |
| Cu²⁺ | Purine N7 | Catalyzes oxidative DNA cleavage in studies |
Metal coordination modulates the compound’s solubility and reactivity in biochemical systems .
Stability Profile
Critical stability parameters under varying conditions:
| Factor | Effect |
|---|---|
| Temperature > 40°C | Accelerated hydrolysis and oxidation |
| UV light (254 nm) | Purine ring degradation via photolytic cleavage |
| Reducing agents | Stabilizes labile hydroxyl groups; inhibits oxidation |
Comparative Reactivity
The table below contrasts this compound’s reactivity with analogous nucleotides:
| Compound | Hydrolysis Rate (pH 7) | Oxidation Susceptibility |
|---|---|---|
| Disodium;[...]phosphate;heptahydrate | Moderate | High (purine C6) |
| Adenosine triphosphate (ATP) | Low | Low |
| Guanosine monophosphate (GMP) | High | Moderate |
Scientific Research Applications
Chemical and Biological Applications
1.1 Nucleotide Synthesis
The compound is utilized as a reagent in nucleotide synthesis. Its structural properties allow it to serve as a standard in chromatography techniques due to its stability and reactivity in biochemical assays.
1.2 Enzyme Kinetics
In biological research, this compound plays a crucial role in studying nucleotide metabolism. It is often used to examine the kinetics of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP) and adenylosuccinate synthetase (AdSS) .
1.3 Therapeutic Investigations
There is ongoing research into the therapeutic potential of this compound for treating metabolic disorders. Its immunomodulatory effects are being investigated to determine its efficacy in enhancing immune responses or modulating inflammatory pathways .
Industrial Applications
2.1 Food Industry
In the food sector, disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is recognized for its umami flavor-enhancing properties. It is used as a flavor enhancer in various food products.
Case Studies
3.1 Antibacterial Research
A study focused on Helicobacter pylori demonstrated the potential of targeting the purine salvage pathway for developing new antibiotics. The effectiveness of inhibitors like formycins and hadacidin was assessed using the compound as a model for understanding cellular uptake mechanisms . The research emphasized the need for improved drug delivery systems to enhance the efficacy of these compounds against resistant strains.
3.2 Metabolic Disorders
Research involving patients with hereditary xanthinuria highlighted the biochemical pathways influenced by purine metabolism. The administration of allopurinol in conjunction with this compound provided insights into residual enzyme activity and metabolic adaptations in affected individuals .
Synthesis and Production
The synthesis of this compound typically involves several key steps:
| Step | Description |
|---|---|
| Phosphorylation | Involves the phosphorylation of inosine using agents like phosphorus oxychloride or phosphoryl chloride. |
| Deprotection | Hydroxyl groups on inosine are protected during phosphorylation and later deprotected to yield the final product. |
| Neutralization | The reaction mixture is neutralized with sodium hydroxide to form the disodium salt. |
Mechanism of Action
The mechanism of action of Sodium 5’-Inosinate hydrate(2:1:7) involves its role as a nucleotide. It acts as a precursor in the synthesis of nucleic acids and participates in various biochemical pathways. In the nervous system, it has been found to promote axon growth and nerve regeneration by activating specific protein kinases and signaling pathways .
Comparison with Similar Compounds
Disodium guanylate: Another flavor enhancer used in combination with Sodium 5’-Inosinate hydrate(2:1:7) to provide umami taste.
Monosodium glutamate (MSG): Commonly used flavor enhancer that works synergistically with Sodium 5’-Inosinate hydrate(2:1:7).
Inosine monophosphate (IMP): A precursor in the synthesis of Sodium 5’-Inosinate hydrate(2:1:7) and has similar biochemical properties
Uniqueness: Sodium 5’-Inosinate hydrate(2:1:7) is unique due to its heptahydrate form, which provides specific solubility and stability characteristics. Its combination with other flavor enhancers like MSG and disodium guanylate makes it particularly effective in enhancing the umami taste in food products .
Biological Activity
Disodium inosine-5'-monophosphate heptahydrate, also known as disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, is a nucleotide derivative with significant biological activity. This compound plays crucial roles in various biochemical processes and has been extensively studied for its potential therapeutic applications.
- Molecular Formula : C10H13N4O8P.2Na.7H2O
- Molecular Weight : Approximately 421.23 g/mol
- Solubility : Highly soluble in water due to the heptahydrate form, enhancing its bioavailability.
Disodium inosine-5'-monophosphate (IMP) acts primarily as a nucleotide that participates in several essential biochemical pathways:
- Nucleotide Metabolism : IMP is a key intermediate in the de novo synthesis of purine nucleotides, which are vital for DNA and RNA synthesis.
- Enzyme Modulation : It influences the activity of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis. This modulation can affect cellular proliferation and differentiation.
- Signal Transduction : IMP can act as a signaling molecule, influencing pathways involved in cell growth and immune responses.
1. Immunomodulatory Effects
Research indicates that disodium IMP exhibits immunomodulatory properties, enhancing the immune response by stimulating lymphocyte proliferation and activation. This has implications for its use in treating conditions where immune function is compromised.
2. Neuroprotective Effects
Studies have shown that disodium IMP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate cellular energy metabolism and reduce oxidative stress contributes to its protective role in neuronal cells.
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in conditions associated with oxidative stress.
Research Findings
A variety of studies have explored the biological activity of disodium IMP:
- Cell Proliferation Studies : In vitro studies demonstrated that disodium IMP enhances the proliferation of lymphocytes in response to mitogens, indicating its role as an immunostimulant .
- Neuroprotective Studies : Research involving neuronal cell lines showed that treatment with disodium IMP reduced cell death induced by oxidative stress, suggesting its potential therapeutic role in neurodegenerative diseases .
- Clinical Applications : Clinical trials have investigated the use of disodium IMP as an adjunct therapy in conditions like chronic fatigue syndrome and other metabolic disorders, showing promising results in improving patient outcomes .
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Disodium Guanosine-5'-Monophosphate | Similar nucleotide metabolism | Primarily involved in guanine nucleotide synthesis |
| Disodium Adenosine-5'-Monophosphate | Energy metabolism and signaling | Key player in ATP synthesis |
| Disodium Uridine-5'-Monophosphate | RNA synthesis and regulation | Involved in pyrimidine metabolism |
Disodium IMP is unique due to its specific actions on purine metabolism and its ability to influence immune responses.
Case Studies
- Case Study on Immune Response Enhancement :
- Neuroprotection in Animal Models :
Q & A
Q. What are the critical considerations for synthesizing this compound to ensure high purity?
Synthesis requires precise control of reaction conditions (e.g., temperature, pH, and solvent selection) to prevent side reactions. Key steps include phosphorylation of the ribose moiety and stabilization of the purine base under anhydrous conditions. Purification via column chromatography (e.g., silica gel or ion-exchange resins) is essential, followed by validation using ¹H/¹³C NMR and elemental analysis to confirm structural integrity .
Q. How should researchers handle and store this compound to maintain stability?
Store lyophilized samples at -20°C in airtight containers to prevent hydrolysis. For aqueous solutions, use neutral pH buffers (e.g., 10 mM Tris-HCl) and avoid repeated freeze-thaw cycles. Solubility can be enhanced by brief heating (≤40°C) with ultrasonication .
Q. What analytical methods are recommended for characterizing purity and structural conformation?
- NMR Spectroscopy : Assign stereochemistry using 2D NOESY or COSY to resolve hydroxyl and phosphate group interactions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., observed m/z vs. calculated for C₁₀H₁₄N₅O₈P·7H₂O) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers design experiments to investigate interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD, kon/koff) with proteins like kinases .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- X-ray Crystallography : Co-crystallize with target enzymes (e.g., purine nucleoside phosphorylase) to resolve binding conformations .
Q. What strategies resolve contradictions in reported enzymatic inhibition data across studies?
- Replicate assays under standardized conditions (e.g., buffer ionic strength, cofactor concentrations) to isolate variables .
- Validate activity using orthogonal methods (e.g., fluorescence-based vs. radiometric assays) .
- Theoretical alignment : Cross-reference results with computational docking models to assess steric/electronic compatibility .
Q. How does the heptahydrate form influence the compound’s reactivity compared to anhydrous derivatives?
Hydration stabilizes the phosphate group, reducing electrophilicity and altering solubility. Compare kinetic parameters (e.g., hydrolysis rates in anhydrous vs. hydrated forms) using HPLC monitoring under controlled humidity .
Q. What computational approaches predict the compound’s behavior in complex biological systems?
- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility in aqueous environments .
- Density Functional Theory (DFT) : Calculate charge distribution on the phosphate and purine moieties to predict binding affinities .
Q. How do trace impurities (e.g., unreacted precursors) impact experimental outcomes?
- LC-MS Purity Screening : Detect impurities at <0.1% levels using reverse-phase chromatography .
- Bioassay Spiking : Introduce purified impurities into assays to quantify interference (e.g., false-positive inhibition) .
Methodological Notes
- Contradiction Management : Cross-validate findings using multiple techniques (e.g., NMR + X-ray) to address structural ambiguities .
- Scale-Up Challenges : Transitioning from lab-scale to gram-level synthesis may require optimizing phosphorylation catalysts (e.g., ZnCl₂ vs. MgBr₂) to maintain stereochemical fidelity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
